molecular formula C10H19N3O B12087143 3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine

3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine

Cat. No.: B12087143
M. Wt: 197.28 g/mol
InChI Key: HEEFZLKQXPXEDL-UHFFFAOYSA-N
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Description

3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine is a compound that features a pyrazole ring substituted with a 2-methylpropyl group and an aminopropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with 2-Methylpropyl Group: The pyrazole ring is then alkylated with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Aminopropyl Chain: The final step involves the reaction of the substituted pyrazole with 3-chloropropan-1-amine in the presence of a suitable base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Ethylhexoxy)propan-1-amine: A primary aliphatic amine with a similar structure but different substituents.

    3-(5-Amino-5-methyl-1H-pyrazol-4-yl)propan-1-amine: Another pyrazole derivative with different functional groups.

Uniqueness

3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

3-[1-(2-methylpropyl)pyrazol-4-yl]oxypropan-1-amine

InChI

InChI=1S/C10H19N3O/c1-9(2)7-13-8-10(6-12-13)14-5-3-4-11/h6,8-9H,3-5,7,11H2,1-2H3

InChI Key

HEEFZLKQXPXEDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)OCCCN

Origin of Product

United States

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